2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a substituted N-triazole oxindole derivative. It is a small molecule that acts as a state-dependent inhibitor of Cav2 calcium channels. [] This compound has demonstrated significant analgesic effects in preclinical models, indicating potential for the treatment of chronic pain. []
Two syntheses of 4,5-dihydro-3-methyl-1-(2-fluoro-4-chlorophenyl)-1,2,4-triazol-5-(1H)-one, a key intermediate for synthesizing 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have been reported. [, ]
One method uses 2-fluoro-4-chlorophenylhydrazine as the starting material and reacts it with 1-(ethoxy)ethylidene urethane to achieve a yield of 82.6%. [] The other method employs a “one-pot” approach with a yield of 81%. []
A study on phase transfer catalysts (PTC) for the preparation of 4,5-dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-1,2,4-triazol-5-(1H)-one reported optimal reaction conditions as: * Reactant ratio: n(CH3CHO)∶n(NaOCN)∶n(CH3COOH)∶n(NaClO))∶n(4-chloro-2-fluorophenyl hydrazine)=1.80∶1.60∶1.84∶1.60∶1.0* Reaction temperature: 20-25 °C []
The molecular structure of a related compound, 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one, has been determined using X-ray crystallography. [] The crystal structure reveals that pairs of molecules form dimers through C—H⋯O hydrogen bonds. Additionally, the dihedral angle between the benzene ring and the attached triazolone ring is 53.2 (1)°. []
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one acts as a state-dependent blocker of Cav2 calcium channels. [] This means it preferentially inhibits these channels when they are in open/inactivated states, which are favored at depolarized membrane potentials. []
Studies using voltage-clamp electrophysiology revealed that 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one inhibited Cav2.2 channels with an IC50 of 0.11 μM under depolarized conditions. [] This state-dependent inhibition translates to a significant improvement in therapeutic window compared to ziconotide, a state-independent Cav2.2 inhibitor used clinically. []
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one demonstrates potent analgesic effects in preclinical models of chronic pain. []
Its ability to reverse inflammatory-induced hyperalgesia and nerve injury-induced allodynia suggests potential for treating various pain conditions. []
Furthermore, its state-dependent mechanism of action results in a wider therapeutic window compared to ziconotide, potentially leading to fewer side effects. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7